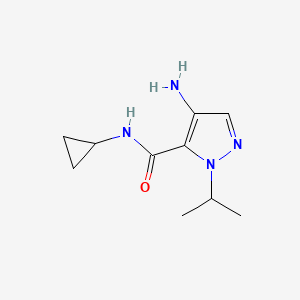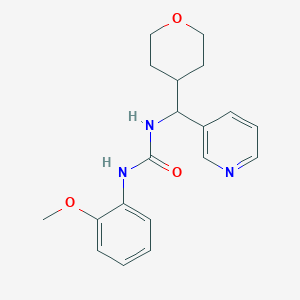
1-(2-methoxyphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives often involves multi-step processes combining various reagents and conditions to achieve the desired structural complexity. While specific studies on the exact title compound may be scarce, research on related molecules, such as 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, offers insights into potential synthetic routes. Such synthesis typically employs carbonylation reactions with triphosgene and trimethylamine, followed by substitution reactions to introduce specific functional groups (Sarantou & Varvounis, 2022). These methods highlight the complexity and versatility of synthesizing urea derivatives.
Molecular Structure Analysis
The molecular structure of urea derivatives, including the compound , is crucial for understanding its reactivity and interactions. Techniques such as X-ray diffraction and NMR spectroscopy are instrumental in determining the precise arrangement of atoms. For instance, the structural analysis of related compounds through X-ray crystallography reveals the coplanarity of pyrazole, pyridine, and pyran rings, indicating a significant aspect of molecular structure that influences chemical behavior and reactivity (Ganapathy et al., 2015).
Chemical Reactions and Properties
Urea derivatives are known for their reactivity in various chemical reactions, including condensation, cyclization, and substitution reactions. The reactivity is significantly influenced by the presence of functional groups and the molecular structure. For example, the reaction of tetrahydro-2H-pyran derivatives with anesthesin and subsequent acylation and substitution reactions underline the chemical versatility of compounds within this chemical family (Agekyan & Mkryan, 2015).
Physical Properties Analysis
The physical properties of 1-(2-methoxyphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea, such as solubility, melting point, and crystalline structure, are pivotal for its application in various fields. The crystalline structure, determined through techniques like X-ray powder diffraction, provides insights into the compound's stability and potential for forming solid-state materials (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different chemical agents, define the compound's potential interactions and its stability under various conditions. Studies on similar urea derivatives have explored these aspects through spectral analysis, quantum studies, and evaluations of their thermodynamic properties, shedding light on their behavior at the molecular level (Halim & Ibrahim, 2022).
科学的研究の応用
Hydrogel Formation and Tuning
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound structurally related to the query compound, demonstrates the ability to form hydrogels in acidic conditions. The rheology and morphology of these gels can be fine-tuned by altering the anion identity, suggesting potential applications in material science for creating customized gel materials with specific mechanical properties (Lloyd & Steed, 2011).
Metal Complex Formation
Research into N-Hydroxyamide-Containing Heterocycles has led to the synthesis of compounds that form complexes with iron(III), pointing towards applications in coordination chemistry and possibly in medicinal chemistry for the design of new drugs or imaging agents (Ohkanda et al., 1993).
Conformational and Tautomeric Control
Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its 2-methoxy pyridine derivative exhibit controlled conformational equilibrium and tautomerism through hydrogen bonding. This control mechanism offers new possibilities in molecular sensing, demonstrating the compound's potential in analytical chemistry (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Antimicrobial Activity
N-Substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas, through synthesis and evaluation, have shown moderate antimicrobial activity. This suggests the potential of such compounds in the development of new antimicrobial agents (Reddy, Reddy, & Venugopal, 2003).
Synthetic Intermediate Applications
1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of the anticoagulant apixaban, underscores the compound's relevance in pharmaceutical manufacturing processes (Wang et al., 2017).
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-7-3-2-6-16(17)21-19(23)22-18(14-8-11-25-12-9-14)15-5-4-10-20-13-15/h2-7,10,13-14,18H,8-9,11-12H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJAYOXCFXVMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Furan-2-yl(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2496741.png)
![5-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2496744.png)
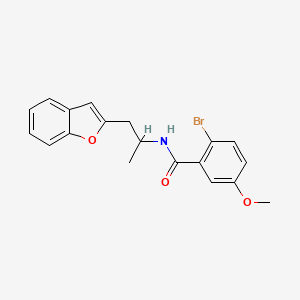
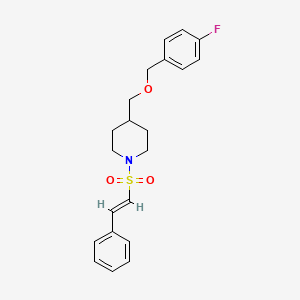
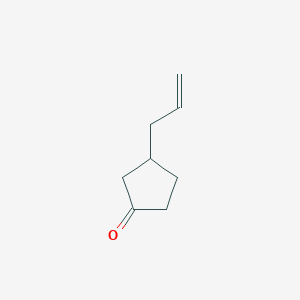
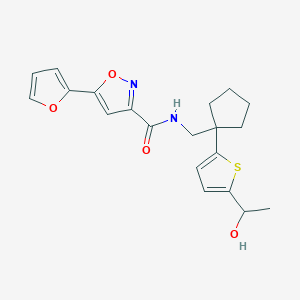
![2-methoxy-N-[3-[(2-methoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2496754.png)
![3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2496755.png)
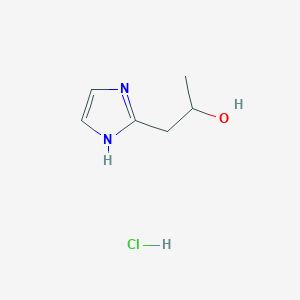
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2496757.png)
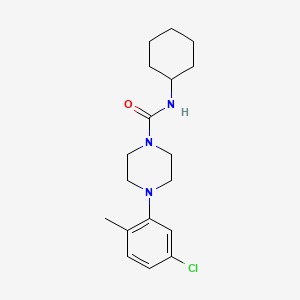
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2496760.png)
